2-(4-methylphenyl)-2-oxoethyl 2H-1,3-benzodioxole-5-carboxylate
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Overview
Description
2-(4-methylphenyl)-2-oxoethyl 2H-1,3-benzodioxole-5-carboxylate is an organic compound that belongs to the class of esters. Esters are commonly found in nature and are often associated with pleasant fragrances and flavors. This particular compound features a benzodioxole ring, which is a common structural motif in various bioactive molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-methylphenyl)-2-oxoethyl 2H-1,3-benzodioxole-5-carboxylate typically involves esterification reactions. One common method is the reaction of 2H-1,3-benzodioxole-5-carboxylic acid with 2-(4-methylphenyl)-2-oxoethanol in the presence of a dehydrating agent such as sulfuric acid or dicyclohexylcarbodiimide (DCC). The reaction is usually carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. Catalysts such as acidic resins or enzymes may be employed to enhance the reaction rate and selectivity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, leading to the formation of carboxylic acids.
Reduction: Reduction of the ester group can yield the corresponding alcohol.
Substitution: The benzodioxole ring can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution Reagents: Halogens (Cl2, Br2), nitrating agents (HNO3)
Major Products
Oxidation: 2-(4-carboxyphenyl)-2-oxoethyl 2H-1,3-benzodioxole-5-carboxylate
Reduction: 2-(4-methylphenyl)-2-hydroxyethyl 2H-1,3-benzodioxole-5-carboxylate
Substitution: Various substituted benzodioxole derivatives
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for drug development.
Industry: Utilized in the production of fragrances and flavoring agents.
Mechanism of Action
The mechanism of action of 2-(4-methylphenyl)-2-oxoethyl 2H-1,3-benzodioxole-5-carboxylate depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The benzodioxole ring can engage in π-π interactions with aromatic residues in proteins, influencing binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-methylphenyl)-2-oxoethyl benzoate
- 2-(4-methylphenyl)-2-oxoethyl 2H-1,3-benzodioxole-4-carboxylate
Uniqueness
2-(4-methylphenyl)-2-oxoethyl 2H-1,3-benzodioxole-5-carboxylate is unique due to the specific positioning of the carboxylate group on the benzodioxole ring, which can influence its reactivity and interaction with biological targets.
Properties
Molecular Formula |
C17H14O5 |
---|---|
Molecular Weight |
298.29 g/mol |
IUPAC Name |
[2-(4-methylphenyl)-2-oxoethyl] 1,3-benzodioxole-5-carboxylate |
InChI |
InChI=1S/C17H14O5/c1-11-2-4-12(5-3-11)14(18)9-20-17(19)13-6-7-15-16(8-13)22-10-21-15/h2-8H,9-10H2,1H3 |
InChI Key |
KLYBJWKJRIWBJL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)COC(=O)C2=CC3=C(C=C2)OCO3 |
Origin of Product |
United States |
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